molecular formula C2H4N4 B12374444 Amitrole-13C,15N2

Amitrole-13C,15N2

Cat. No.: B12374444
M. Wt: 87.060 g/mol
InChI Key: KLSJWNVTNUYHDU-FDUDRMDNSA-N
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Description

Amitrole-13C,15N2 is a stable isotope-labeled compound of 4H-1,2,4-Triazol-3-amine. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. The compound is primarily used as a tracer in metabolic studies and drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amitrole-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 4H-1,2,4-Triazol-3-amine structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotope-labeled precursors. The process is carried out in specialized facilities equipped to handle stable isotopes and ensure high purity and yield of the final product. The production methods are designed to be reproducible and scalable to meet the demands of scientific research .

Chemical Reactions Analysis

Types of Reactions

Amitrole-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of the isotopes .

Scientific Research Applications

Amitrole-13C,15N2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Amitrole-13C,15N2 involves its use as a tracer in various studies. The incorporation of stable isotopes allows researchers to track the movement and transformation of the compound in different systems. The molecular targets and pathways involved depend on the specific application and study design. For example, in metabolic studies, the compound may be used to trace the flow of carbon and nitrogen atoms through metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes. This labeling allows for precise tracking and quantification in various studies, making it a valuable tool in scientific research. The stable isotopes provide a non-radioactive and safe alternative for tracing studies, offering high sensitivity and accuracy .

Properties

Molecular Formula

C2H4N4

Molecular Weight

87.060 g/mol

IUPAC Name

(313C,1,2-15N2)1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,5+1,6+1

InChI Key

KLSJWNVTNUYHDU-FDUDRMDNSA-N

Isomeric SMILES

[13CH]1=[15N][15NH]C(=N1)N

Canonical SMILES

C1=NNC(=N1)N

Origin of Product

United States

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